Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-, iodide
CAS No.: 63870-30-4
Cat. No.: VC17316360
Molecular Formula: C17H17IN2O
Molecular Weight: 392.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63870-30-4 |
|---|---|
| Molecular Formula | C17H17IN2O |
| Molecular Weight | 392.23 g/mol |
| IUPAC Name | N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide |
| Standard InChI | InChI=1S/C17H16N2O.HI/c1-2-19-15-10-6-7-11-16(15)20-17(19)12-13-18-14-8-4-3-5-9-14;/h3-13H,2H2,1H3;1H |
| Standard InChI Key | ZXDQLNZKCFSRSS-UHFFFAOYSA-N |
| Isomeric SMILES | CC[N+]1=C(OC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-] |
| Canonical SMILES | CC[N+]1=C(OC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound’s molecular formula is C₁₇H₁₇IN₂O, with a molecular weight of 392.23 g/mol. It consists of a benzoxazolium cation paired with an iodide counterion. Key structural elements include:
-
A benzoxazolium heterocycle (fusion of benzene and oxazole rings).
-
An ethyl group at the 3-position of the benzoxazolium ring.
-
A vinyl bridge connecting the 2-position of the benzoxazolium to a phenylamino group.
The IUPAC name is N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline; iodide, reflecting its stereochemistry and substituents.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 63870-30-4 | |
| Molecular Formula | C₁₇H₁₇IN₂O | |
| Molecular Weight | 392.23 g/mol | |
| EINECS | 264-523-8 | |
| PubChem CID | 6441916 |
Synthesis and Derivative Formation
Synthetic Pathways
Benzoxazolium salts are typically synthesized through alkylation of benzoxazole derivatives. For this compound, the proposed route involves:
-
Quaternization: Reaction of 3-ethylbenzoxazole with methyl iodide or ethyl iodide to form the benzoxazolium iodide intermediate.
-
Vinylation: Introduction of the phenylamino-vinyl group via condensation reactions, such as Wittig or Heck coupling, to attach the aniline moiety.
Structural Modifications
Derivatives of this compound can be generated by:
-
Replacing the iodide counterion with other halides (e.g., bromide, chloride).
-
Modifying the ethyl group with longer alkyl chains to alter solubility and electronic properties.
-
Functionalizing the aniline ring with electron-donating or withdrawing groups to tune optical behavior .
Physicochemical Properties
Electronic and Optical Features
The conjugated system (benzoxazolium–vinyl–aniline) enables charge-transfer interactions, making the compound a candidate for:
-
Fluorescent probes: Due to potential Stokes shifts and emission in visible wavelengths.
-
Dye-sensitized solar cells (DSSCs): As a photosensitizer or hole-transport material.
Stability and Reactivity
-
Hygroscopicity: Likely due to the ionic nature of the iodide salt.
-
Thermal Stability: Benzoxazolium salts generally decompose at elevated temperatures (>200°C), though specific data for this compound are unavailable .
Applications and Research Directions
Organic Electronics
The compound’s π-conjugated system and cationic charge make it suitable for:
-
Organic light-emitting diodes (OLEDs): As an emissive layer component.
-
Electrochromic devices: For reversible color changes under voltage.
Biomedical Research
Preliminary studies suggest benzoxazolium derivatives exhibit:
-
Antimicrobial activity: Against Gram-positive bacteria and fungi.
-
Enzyme inhibition: Potential targeting of kinases or proteases in drug discovery.
| Application | Mechanism | Challenges |
|---|---|---|
| Fluorescent sensors | Solvatochromic shifts | Sensitivity to pH |
| Antimicrobial agents | Membrane disruption | Toxicity profiling |
| Charge-transfer complexes | Supramolecular assembly | Low conductivity |
Future Perspectives
Unexplored Avenues
-
Optoelectronic characterization: Systematic studies on absorption/emission spectra and charge mobility.
-
Biological screening: High-throughput assays to evaluate anticancer or antiviral potential.
-
Hybrid materials: Integration into metal-organic frameworks (MOFs) for catalytic applications .
Challenges
-
Synthetic scalability: Optimizing yields for large-scale production.
-
Stability under operational conditions: Mitigating degradation in devices exposed to light/moisture.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume